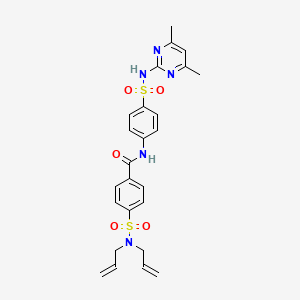

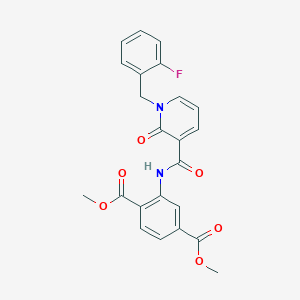

![molecular formula C22H13Cl3O3S B2498633 (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone CAS No. 338423-84-0](/img/structure/B2498633.png)

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone" involves multi-step reactions that may include the oxidative system, Michael-type nucleophilic addition, or condensation reactions under specific conditions. For instance, a method for synthesizing benzo[b]thiophene derivatives has been reported, where the benzo[b]thiophene sulfoxide undergoes nucleophilic addition of sulfur- and oxygen-containing nucleophiles, leading to various substituted derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Similarly, a series of N-phenylpyrazolyl aryl methanones derivatives, involving arylthio/sulfinyl/sulfonyl groups, were synthesized, showcasing the versatility in the functionalization of such compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives of the compound of interest has been characterized through various spectroscopic and crystallographic techniques. The crystal structure of certain derivatives exhibits specific molecular arrangements and interactions, such as weak intermolecular hydrogen bonds and halogen bonds, which influence the compound's reactivity and physical properties. For example, the crystal structure of a related benzofuran derivative revealed a weak intermolecular C—H⋯O hydrogen bond and a Cl⋯O halogen bond, suggesting an intricate molecular arrangement (Choi, Seo, Son, & Lee, 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Michael-type nucleophilic addition and condensation reactions, which are crucial for functionalizing and modifying the molecular structure for specific applications. The reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions has been documented, allowing for the easy functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, including melting points, crystal structures, and spectroscopic characteristics, have been extensively studied. These properties are influenced by the molecular structure and the specific substituents present on the benzofuran core. For instance, crystallographic analysis of related compounds provides insight into the molecular conformation and the spatial arrangement of substituents, which can affect solubility, stability, and reactivity (Choi et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, nucleophilic addition reactions, and potential biological activities, are central to understanding the compound's utility in various fields. The synthesis and study of N-phenylpyrazolyl aryl methanones derivatives highlight the compound's versatility and potential for further functionalization (Wang et al., 2015).

科学的研究の応用

Synthesis and Structure

Compounds containing the structure of (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone have been synthesized and studied for their structural properties. For example, (Wang et al., 2015) reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which show potential herbicidal and insecticidal activities. Similarly, (Choi et al., 2010) and (Choi et al., 2010) studied the crystal structure of related compounds, providing insights into their molecular configurations.

Biological Activities

Several studies have explored the biological activities of compounds structurally similar to (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone. For instance, (Luo & Naguib, 2012) synthesized a compound as a selective CB2 receptor agonist, indicating potential applications in receptor-targeted therapies. Additionally, (Kenchappa et al., 2016) prepared and tested novel benzofuran derivatives for antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections.

Potential in Drug Synthesis and Characterization

The synthesis and characterization of compounds similar to (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone have been explored extensively. For example, (Chen et al., 2010) synthesized thiadiazole sulfonamides starting from 4-chlorobenzoic acid, indicating the use of such compounds in developing antiviral agents. (Desai et al., 2007) also synthesized new quinazolines with potential antimicrobial properties, further highlighting the significance of these compounds in pharmaceutical research.

特性

IUPAC Name |

(4-chlorophenyl)-[3-[(2,4-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl3O3S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)28-22)12-29(27)20-10-9-15(24)11-18(20)25/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAZXCKKZCUUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

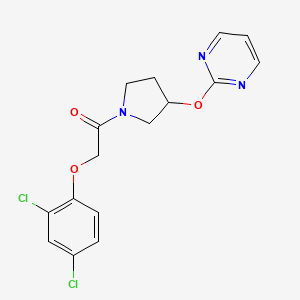

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

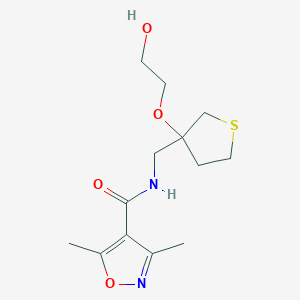

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

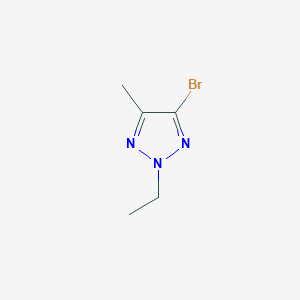

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)

![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)